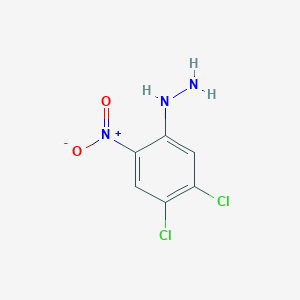
(4,5-Dichloro-2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydrazine moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-nitrophenyl)hydrazine typically involves the nitration of 4,5-dichlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The process generally involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar nitration techniques. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-Dichloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: (4,5-Dichloro-2-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Dichloro-2-nitrophenyl)hydrazine is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Chemical Analysis: As a reagent in the detection and quantification of certain analytes.
Biological Studies: Investigating the biological activity of hydrazine derivatives.
Mécanisme D'action
The mechanism of action of (4,5-Dichloro-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
(2,4-Dinitrophenyl)hydrazine: Used in similar applications but has two nitro groups instead of one.
(4-Chloro-2-nitrophenyl)hydrazine: Similar structure but with only one chlorine atom.
Uniqueness: (4,5-Dichloro-2-nitrophenyl)hydrazine is unique due to the presence of both chlorine atoms and a nitro group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
59488-35-6 |
|---|---|
Formule moléculaire |
C6H5Cl2N3O2 |
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
(4,5-dichloro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 |
Clé InChI |
DMYVUIAJZAMOOU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















